5-Methyl-1,3,4-thiadiazole-2-sulfonamide
Overview
Description
“5-Methyl-1,3,4-thiadiazole-2-sulfonamide” is a compound that contains a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . The compound has a molecular weight of 194.24 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the use of hydrazonoyl halides with various reagents . For instance, 1,3,4-thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .
Molecular Structure Analysis
The molecular structure of “5-Methyl-1,3,4-thiadiazole-2-sulfonamide” is characterized by the presence of a thiadiazole ring, which is a bioisostere of pyrimidine and oxadiazole . This allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .
Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .
Physical And Chemical Properties Analysis
“5-Methyl-1,3,4-thiadiazole-2-sulfonamide” is a powder at room temperature . It has a molecular weight of 194.24 . The compound is stored at room temperature .
Scientific Research Applications
Antifungal Activities
This compound has been evaluated for its antifungal activities against various pathogens such as Gibberella zeae, Botryosphaeria dothidea, and Phomopsis sp. using techniques like the poison plate method .
Anticonvulsant Properties
Studies have shown that derivatives of 1,3,4-thiadiazole possess anticonvulsant activities . They are tested against seizures induced by control drugs in animal models .
Crystal Growth and Characterization
There is research on the synthesis and growth of crystals of substituted sulfonamides for potential use in various applications, including pharmaceuticals .
Chemical Functionalization
The compound serves as a precursor for chemical functionalization , leading to the creation of a range of products with potential applications in material science and chemistry .
Antimicrobial Properties
Derivatives of 1,3,4-thiadiazole are designed and synthesized for their antimicrobial properties , which are crucial in developing new antibiotics .
Anticancer Agents
Thiadiazole derivatives have been explored as anticancer agents . Hybrid molecules combining thiadiazole with other pharmacophores show promise in binding to cancer targets .
Mechanism of Action
While the specific mechanism of action for “5-Methyl-1,3,4-thiadiazole-2-sulfonamide” is not mentioned in the search results, it’s known that thiadiazole derivatives have a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . Their ability to cross cellular membranes allows them to interact strongly with biological targets .
Safety and Hazards
The safety information available indicates that “5-Methyl-1,3,4-thiadiazole-2-sulfonamide” has several hazard statements, including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
5-methyl-1,3,4-thiadiazole-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2S2/c1-2-5-6-3(9-2)10(4,7)8/h1H3,(H2,4,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBSUNZHTGPQNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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